Methyl 2-bromo-4-formylbenzoate
Overview
Description
Methyl 2-bromo-4-formylbenzoate: is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the second position and a formyl group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Method: One common method for preparing methyl 2-bromo-4-formylbenzoate involves the esterification of 2-bromo-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification techniques, but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-4-formylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The formyl group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as methyl 2-methoxy-4-formylbenzoate when using sodium methoxide.
Reduction Reactions: Methyl 2-bromo-4-hydroxybenzoate is formed when the formyl group is reduced.
Oxidation Reactions: Methyl 2-bromo-4-carboxybenzoate is formed when the formyl group is oxidized.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 2-bromo-4-formylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom in methyl 2-bromo-4-formylbenzoate is susceptible to nucleophilic attack, leading to substitution reactions.
Reduction and Oxidation: The formyl group can undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Methyl 2-bromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 2-bromo-4-carboxybenzoate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 2-methoxy-4-formylbenzoate: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness:
Functional Groups: The presence of both bromine and formyl groups in methyl 2-bromo-4-formylbenzoate makes it a versatile intermediate for various chemical reactions.
Properties
IUPAC Name |
methyl 2-bromo-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRXTUWUNHKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-52-9 | |
Record name | Methyl 2-bromo-4-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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